

# A Head-to-Head Comparison of HUMAN VEGF165 from Various Suppliers

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: HUMAN VEGF165

Cat. No.: B1178284

[Get Quote](#)

For researchers and drug development professionals, selecting the right recombinant human Vascular Endothelial Growth Factor 165 (VEGF165) is critical for reproducible and reliable experimental outcomes. This guide provides a head-to-head comparison of **HUMAN VEGF165** from several leading suppliers, focusing on key performance metrics such as purity, bioactivity, and formulation. The data presented here is compiled from publicly available information provided by the suppliers and should be considered in the context of your specific research needs.

Disclaimer: The quantitative data presented in this guide is based on manufacturer-provided information and has not been independently verified in a single head-to-head study. Performance may vary under different experimental conditions. Researchers are encouraged to perform their own validation experiments.

## Key Performance Parameters: A Comparative Overview

The following table summarizes the key specifications for **HUMAN VEGF165** from a selection of suppliers. These parameters are crucial for assessing the quality and suitability of the protein for various applications.

| Supplier                              | Catalog Number | Expression System | Purity                  | Bioactivity (ED50) | Endotoxin Level | Formulation                                          |
|---------------------------------------|----------------|-------------------|-------------------------|--------------------|-----------------|------------------------------------------------------|
| Thermo Fisher Scientific (PeproTech ) | 100-20         | E. coli           | ≥ 98% (SDS-PAGE & HPLC) | 1.0-10.0 ng/mL     | < 0.1 EU/µg     | Lyophilized from a PBS solution                      |
| R&D Systems (Bio-Techne)              | 293-VE         | Sf21 insect cells | > 97% (SDS-PAGE)        | 1.5-12.0 ng/mL     | < 0.01 EU/µg    | Lyophilized from a filtered solution in PBS with BSA |
| Qkine                                 | Qk048          | E. coli           | > 98% (SDS-PAGE)        | 0.55 ng/mL         | Not specified   | Lyophilized from acetonitrile, TFA                   |
| STEMCELL Technologies                 | 78159          | E. coli           | Not specified           | 1.7 ng/mL          | Not specified   | Lyophilized from a PBS solution with BSA             |
| Novus Biologicals                     | NBP2-35135     | E. coli           | > 95% (SDS-PAGE)        | 1.0-8.0 ng/mL      | < 0.1 EU/µg     | Lyophilized from a PBS solution with Tween-20        |
| ABclonal                              | RP01150        | HEK293 cells      | ≥ 95% (SDS-PAGE & HPLC) | Not specified      | < 0.1 EU/µg     | Lyophilized from a PBS solution                      |

|                   |         |         |                         |           |                  |                                         |
|-------------------|---------|---------|-------------------------|-----------|------------------|-----------------------------------------|
| ReliaTech<br>GmbH | 100-20h | E. coli | > 95%<br>(SDS-<br>PAGE) | 1-5 ng/mL | Not<br>specified | Lyophilized<br>from 50mM<br>acetic acid |
|-------------------|---------|---------|-------------------------|-----------|------------------|-----------------------------------------|

## Understanding the VEGF Signaling Pathway

VEGF165 exerts its biological effects primarily by binding to and activating VEGF Receptor 2 (VEGFR2), also known as KDR/Flk-1. This interaction triggers a cascade of intracellular signaling events that are crucial for angiogenesis, the formation of new blood vessels. The major signaling pathways activated by VEGF165 include the PLC $\gamma$ -PKC-MAPK pathway, which promotes endothelial cell proliferation, and the PI3K-Akt pathway, which supports endothelial cell survival.[\[1\]](#)[\[2\]](#)[\[3\]](#)



[Click to download full resolution via product page](#)

VEGF165 Signaling Pathway

## Experimental Protocols for Performance Evaluation

To ensure an objective comparison of **HUMAN VEGF165** from different suppliers, standardized experimental protocols are essential. Below are detailed methodologies for key assays used to assess the purity and bioactivity of recombinant VEGF165.

## Purity Assessment by SDS-PAGE

Objective: To determine the purity and apparent molecular weight of the recombinant VEGF165.

Workflow:



[Click to download full resolution via product page](#)

SDS-PAGE Experimental Workflow

Methodology:

- Reconstitution: Reconstitute the lyophilized VEGF165 from each supplier according to their respective datasheets to a stock concentration of 0.1-1.0 mg/mL.
- Sample Preparation: Prepare samples for both reducing and non-reducing conditions.
  - Reducing: Mix the VEGF165 solution with a sample buffer containing a reducing agent (e.g.,  $\beta$ -mercaptoethanol or DTT) and heat at 95-100°C for 5-10 minutes.
  - Non-reducing: Mix the VEGF165 solution with a sample buffer without a reducing agent and do not heat.
- Gel Electrophoresis: Load approximately 1-5  $\mu$ g of each sample onto a 12-15% SDS-polyacrylamide gel alongside a pre-stained molecular weight marker.
- Running Conditions: Run the gel at a constant voltage (e.g., 100-150V) until the dye front reaches the bottom of the gel.
- Staining: Stain the gel with Coomassie Brilliant Blue or silver stain to visualize the protein bands.
- Analysis: Analyze the gel for the presence of a single major band at the expected molecular weight (approximately 23 kDa for the monomer under reducing conditions and 46 kDa for the dimer under non-reducing conditions). Purity can be estimated by densitometry.

# Bioactivity Assessment by Cell Proliferation Assay (HUVEC)

**Objective:** To determine the biological activity of VEGF165 by measuring its ability to induce the proliferation of Human Umbilical Vein Endothelial Cells (HUVECs). The result is typically expressed as the ED50, the concentration of VEGF165 that elicits 50% of the maximal response.

**Workflow:**



[Click to download full resolution via product page](#)

## HUVEC Proliferation Assay Workflow

**Methodology:**

- **Cell Seeding:** Seed HUVECs into a 96-well plate at a density of 2,000-5,000 cells per well in complete endothelial cell growth medium.
- **Cell Starvation:** After 24 hours, replace the medium with a serum-free or low-serum medium and incubate for another 12-24 hours to synchronize the cells.
- **Treatment:** Prepare serial dilutions of VEGF165 from each supplier in the starvation medium, typically ranging from 0.1 to 100 ng/mL. Add the diluted VEGF165 to the respective wells. Include a negative control (medium only).
- **Incubation:** Incubate the plate for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
- **Proliferation Measurement:** Add a cell proliferation reagent such as MTT, WST-1, or AlamarBlue to each well and incubate for 2-4 hours.
- **Data Acquisition:** Measure the absorbance or fluorescence at the appropriate wavelength using a microplate reader.

- Data Analysis: Plot the absorbance/fluorescence values against the logarithm of the VEGF165 concentration. Use a four-parameter logistic curve fit to determine the ED50 value.

## Conclusion

The selection of a suitable **HUMAN VEGF165** supplier is a critical decision that can significantly impact research outcomes. While this guide provides a comparative overview of key product specifications from various suppliers, it is important to note that the optimal choice may depend on the specific application and experimental context. Researchers should consider factors such as the expression system, which can affect post-translational modifications, as well as the specific activity and purity of the protein. Whenever possible, it is recommended to perform in-house validation of a new lot or supplier of VEGF165 to ensure consistency and reproducibility in your experiments.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [rndsystems.com](http://rndsystems.com) [rndsystems.com]
- 2. Recombinant Human VEGF 165 Protein - Leinco Technologies [[leinco.com](http://leinco.com)]
- 3. [qkine.com](http://qkine.com) [qkine.com]
- To cite this document: BenchChem. [A Head-to-Head Comparison of HUMAN VEGF165 from Various Suppliers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1178284#head-to-head-comparison-of-human-vegf165-from-different-suppliers>]

---

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)